molecular formula C13H12F16O4 B14749116 1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane CAS No. 2409-18-9

1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane

Cat. No.: B14749116
CAS No.: 2409-18-9
M. Wt: 536.21 g/mol
InChI Key: VLKVKLHDGKKCPE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane typically involves the reaction of tetrafluoroethylene with tris(2,2,3,3-tetrafluoropropoxy)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride, at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various molecular targets, affecting their function and activity. These interactions can modulate pathways involved in chemical reactions, biological processes, and material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane stands out due to its high fluorine content and unique structural features, which provide exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials and solvents .

Properties

CAS No.

2409-18-9

Molecular Formula

C13H12F16O4

Molecular Weight

536.21 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane

InChI

InChI=1S/C13H12F16O4/c14-5(15)9(22,23)1-30-13(31-2-10(24,25)6(16)17,32-3-11(26,27)7(18)19)33-4-12(28,29)8(20)21/h5-8H,1-4H2

InChI Key

VLKVKLHDGKKCPE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OC(OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F

Origin of Product

United States

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